(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol
Overview
Description
(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[321]octan-6-ol is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Scientific Research Applications
(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol has a wide range of applications in scientific research:
Safety and Hazards
This compound has several safety precautions associated with it. For example, it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be inhaled or come into contact with the skin or eyes . It should be used only outdoors or in a well-ventilated area . Personal protective equipment, including gloves, protective clothing, eye protection, and respiratory protection, should be used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common synthetic route involves the cyclization of appropriate precursors in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield, purity, and cost-effectiveness while maintaining the integrity of the compound’s structure .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce simpler alkanes or alcohols. Substitution reactions can yield a variety of functionalized derivatives .
Mechanism of Action
The mechanism of action of (1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1R,5R,6S)-Rel-6-Hydroxy-8-methyl-8-azabicyclo-[3.2.1]octan-3-one
- Bicyclo[3.2.1]octan-6-ol, (1R,5S,6S)-rel-
Uniqueness
(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol is unique due to its specific stereochemistry and the presence of a nitrogen atom in the bicyclic structure.
Properties
IUPAC Name |
(1R,5S,6R)-8-methyl-8-azabicyclo[3.2.1]octan-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPVPVJLCPBGRW-GJMOJQLCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1C(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1[C@@H](C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401215234 | |
Record name | rel-(1R,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401215234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18700-23-7 | |
Record name | rel-(1R,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18700-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401215234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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